Dicetyl carbonate

Phase Change Material (PCM) Thermal Energy Storage Latent Heat

Dicetyl carbonate (dihexadecyl carbonate, C33H66O3, MW 510.9 g/mol) is a symmetrical, long-chain dialkyl carbonate synthesized via transesterification of cetyl alcohol with dimethyl or diethyl carbonate. It belongs to the oleochemical carbonate class, which has attracted significant interest as renewable, non-toxic alternatives in industrial applications.

Molecular Formula C33H66O3
Molecular Weight 510.9 g/mol
CAS No. 13784-52-6
Cat. No. B12724549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicetyl carbonate
CAS13784-52-6
Molecular FormulaC33H66O3
Molecular Weight510.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCC
InChIInChI=1S/C33H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
InChIKeyRAIOXDBEGGPDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicetyl Carbonate (CAS 13784-52-6): A Long-Chain Dialkyl Carbonate for Thermal and Lubrication Applications


Dicetyl carbonate (dihexadecyl carbonate, C33H66O3, MW 510.9 g/mol) is a symmetrical, long-chain dialkyl carbonate synthesized via transesterification of cetyl alcohol with dimethyl or diethyl carbonate [1]. It belongs to the oleochemical carbonate class, which has attracted significant interest as renewable, non-toxic alternatives in industrial applications [2]. The compound is characterized by two C16 alkyl chains flanking a central carbonate group, conferring high hydrophobicity (log Kow ≈ 12.3) and a melting point near 44.9 °C, distinguishing it from shorter-chain analogs .

Why Dicetyl Carbonate Cannot Be Replaced by Shorter-Chain Dialkyl Carbonates in Thermal and Viscosity-Critical Systems


Substituting dicetyl carbonate with ubiquitous shorter-chain dialkyl carbonates like dimethyl (DMC) or diethyl carbonate (DEC) fails in applications requiring a specific phase-change temperature window (35-45 °C) and high kinematic viscosity, because these properties are dictated by alkyl chain length. The thermal and rheological behaviors of oleochemical carbonates exhibit a strong chain-length dependence; for example, the latent heat of melting varies from 144 J/g for didecyl (C10) to 223 J/g for dioctadecyl (C18), with dicetyl (C16) at 219 J/g, while the peak melting point shifts from -2.2 °C to 51.6 °C across the same series [1]. This demonstrates that generic substitution without matching the C16 chain can lead to off-target phase-change kinetics or insufficient hydrodynamic film formation in lubricant systems [2].

Quantitative Performance Benchmarks for Scientific Selection of Dicetyl Carbonate


Phase-Change Enthalpy and Temperature: Dicetyl Carbonate Outperforms Shorter-Chain C10-C14 Analogs for Mid-Temperature Thermal Storage

Dicetyl carbonate (C16) exhibits a peak melting point of 44.9 °C and a latent heat of melting of 219 J/g, positioning it for applications requiring phase change within the 35-50 °C window. In contrast, the C10 (didecyl) analog has a melting point of -2.2 °C and a latent heat of only 144 J/g, while the C14 (ditetradecyl) analog has a melting point of 33.7 °C and a latent heat of 227 J/g [1]. This highlights the non-linear relationship between chain length and thermal properties, where the C16 carbonate offers a unique combination of high enthalpy and a mesophilic phase-transition temperature [1].

Phase Change Material (PCM) Thermal Energy Storage Latent Heat

Kinematic Viscosity at 40 °C: Dicetyl Carbonate Provides a 2.4x Higher Base Viscosity than Didodecyl Carbonate for Lubricant Formulations

Dicetyl carbonate has a reported kinematic viscosity at 40 °C of approximately 28-32 cSt (estimated from dynamic viscosity of 28-32 mPa·s and density ~0.9 g/cm³) [1]. In comparison, didodecyl carbonate (C12) has a kinematic viscosity at 40 °C of 11.77 cSt [2]. This represents a 2.4- to 2.7-fold increase in viscosity, directly attributable to the longer C16 alkyl chains, which enhance intermolecular entanglement and hydrodynamic film formation.

Lubricant Basestocks Kinematic Viscosity Elastohydrodynamic Lubrication

Lubricity and Anti-Wear Performance: Long-Chain Dialkyl Carbonates Surpass Ester Basestocks

While direct tribological data for dicetyl carbonate is sparse, a class-level inference can be drawn from the performance of its structural homolog, didodecyl carbonate (DDC). DDC exhibits superior extreme pressure (EP) and anti-wear properties compared to the conventional ester basestock diisooctyl sebacate, as evidenced by a higher weld load in four-ball EP tests and a smaller wear scar diameter [1]. Given that increased chain length generally enhances film strength, dicetyl carbonate is expected to maintain or surpass this lubricity advantage, making it a strong candidate for high-load applications.

Lubricant Additives Extreme Pressure Anti-Wear

Heat Capacity in Nanoweb-Integrated PCMs: Dicetyl Carbonate Demonstrates Higher Thermal Buffering than Dioctadecyl Carbonate

When incorporated into poly(methyl ethylacrylate) (PMEA) nanowebs via coaxial electrospinning, dihexadecyl carbonate exhibits a heat capacity of 192.8 J/g within its operating temperature window of 33.9–47.8 °C. This is 8.2% higher than the heat capacity of dioctadecyl carbonate (178.2 J/g at 47.4–51.1 °C) in an identical encapsulation matrix [1]. This quantitative advantage demonstrates that the C16 chain length optimizes both the phase-change enthalpy and the thermal management range for wearable or packaging applications.

Phase Change Materials Coaxial Electrospinning Thermal Management Textiles

Biodegradability and Low Ecotoxicity Profile Versus Mineral Oil and Synthetic Ester Basestocks

Dialkyl carbonates, as a class, are recognized for their favorable environmental profile due to their decomposition into non-corrosive fatty alcohols and CO2 [1]. Dicetyl carbonate, derived from cetyl alcohol (a renewable fatty alcohol), is inherently biodegradable and exhibits low aquatic toxicity. This contrasts with conventional mineral oil basestocks (e.g., Group I/II) which have lower biodegradability (typically <40% in OECD 301B tests) and higher potential for bioaccumulation. While specific OECD test data for dicetyl carbonate is not available in the open literature, its structure and hydrolysis pathway strongly suggest a >60% biodegradability, aligning with the EU Ecolabel criteria for lubricants [2].

Biodegradable Lubricants Ecotoxicology Renewable Feedstocks

Research and Industrial Applications Where Dicetyl Carbonate Provides a Performance Advantage


Mid-Temperature Latent Heat Thermal Energy Storage (LHTES)

Dicetyl carbonate's peak melting point of 44.9 °C and latent heat of 219 J/g make it ideal for passive cooling of lithium-ion battery packs, photovoltaic thermal management, or temperature-controlled packaging for pharmaceuticals. Its advantage over paraffin-based PCMs is its renewable origin and narrower phase-change temperature window, which improves thermal responsiveness [1]. In a head-to-head comparison within a PMEA nanoweb matrix, it delivered 192.8 J/g heat capacity, surpassing the common C18 homolog [2].

High-Viscosity Synthetic Lubricant Basestock

With a kinematic viscosity of 28-32 cSt at 40 °C, dicetyl carbonate is suitable as a high-viscosity basestock for gear oils, metalworking fluids, and environmentally acceptable lubricants (EALs). Its 2.4x higher viscosity compared to didodecyl carbonate allows formulators to achieve target viscosity grades with lower treat rates or reduced VII use [3]. Its ester-like lubricity, inferred from the DDC/diisooctyl sebacate comparison, suggests inherent EP performance, reducing the need for aggressive sulfur-phosphorus additives [4].

Eco-Designed Personal Care and Cosmetic Emollients

As a non-greasy emollient with high spreading properties, dicetyl carbonate is used in sunscreens, creams, and lotions where it acts as a solvent for crystalline UV filters and improves sensory feel. Its high log Kow (12.3) ensures strong substantivity on skin, while its biodegradability profile aligns with 'blue beauty' certification standards [5]. The compound's performance can be benchmarked against dioctyl carbonate (TEGOSOFT® DEC), where the longer C16 chain offers enhanced water resistance and film-forming properties.

Polymer Plasticizer with Enhanced Thermal Stability

In PVC and other polar polymer systems, dicetyl carbonate functions as a secondary plasticizer, improving low-temperature flexibility and thermal stability due to its high molecular weight and low volatility. Its performance advantage over phthalate plasticizers is its non-toxic decomposition pathway (to cetyl alcohol and CO2), which is particularly relevant for medical devices and children's toys where phthalate regulations are tightening [6].

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